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molecular formula C11H16NO5P B1200858 Diethyl 4-nitrobenzylphosphonate CAS No. 2609-49-6

Diethyl 4-nitrobenzylphosphonate

Cat. No. B1200858
M. Wt: 273.22 g/mol
InChI Key: FORMFFDDQMCTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096624B2

Procedure details

A mixture of diethyl (4-nitrobenzyl)phosphonate (1,700 mg, 2.56 mmol) and 5 mL concentrated HCl was heated at 120° C. for 6 hours. The cooled mixture was then diluted with water, the suspended solid isolated by filtration, washed with water and dried in vacuo to afford 500 mg of (4-nitrobenzyl)phosphonic acid (II) which was used without further purification. This material was mixed with oxalyl chloride (5 mL) and heated at 65° C. under nitrogen for 12 hr after which time the mixture was concentrated in vacuo to afford crude (4-nitrobenzyl)phosphonic dichloride (III). This dichloride was dissolved in dry methylene chloride (5 mL), cooled in ice under nitrogen and treated with n-butanol (1.05 mL, 11.5 mmol) and DIPEA (0.88 mL, 5.07 mmol). After 1 hr at room temperature the mixture was concentrated in vacuo and chromatographed over silica gel eluting with EtOAc:hexane 30-70% to yield 498 mg of dibutyl (4-nitrobenzyl)phosphonate (IV, R=nBu) yield: 66%). A solution of this phosphonate ester in methanol (5 mL) was hydrogenated in the presence of 5% Pd/C (32 mg) for 2 h The suspension was filtered and the filtrate concentrated in vacuo to afford 368 mg of dibutyl (4-aminobenzyl)phosphonate (yield: 82%).
Quantity
2.56 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([CH2:8][P:9](=[O:16])([O:13]CC)[O:10]CC)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl>O>[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([CH2:8][P:9](=[O:10])([OH:13])[OH:16])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.56 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CP(OCC)(OCC)=O)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the suspended solid isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CP(O)(O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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